![molecular formula C16H16N6O2 B5003933 N-[(2-phenoxy-3-pyridinyl)methyl]-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B5003933.png)
N-[(2-phenoxy-3-pyridinyl)methyl]-3-(1H-tetrazol-1-yl)propanamide
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Overview
Description
The compound would be described based on its molecular formula, structure, and possibly its class of compounds. For instance, it appears to contain a pyridine and a tetrazole group, which are both nitrogen-containing heterocycles often found in pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the tetrazole ring, possibly through a cyclization reaction, and the attachment of the phenoxy and pyridinyl groups .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR, and IR spectroscopy are often used to determine the structure of a compound .Chemical Reactions Analysis
This would involve studying how the compound reacts with other substances. The tetrazole group, for example, is known to participate in click chemistry .Physical And Chemical Properties Analysis
This would involve determining properties like the compound’s melting point, solubility in various solvents, stability under different conditions, etc .properties
IUPAC Name |
N-[(2-phenoxypyridin-3-yl)methyl]-3-(tetrazol-1-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2/c23-15(8-10-22-12-19-20-21-22)18-11-13-5-4-9-17-16(13)24-14-6-2-1-3-7-14/h1-7,9,12H,8,10-11H2,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URWUMAFULBKYLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC=N2)CNC(=O)CCN3C=NN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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